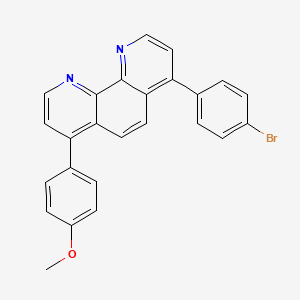
1,2,4,9-Tetramethoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,9-Tetramethoxyanthracene is a polycyclic aromatic hydrocarbon with four methoxy groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,9-Tetramethoxyanthracene can be synthesized through several methods. One common approach involves the reaction of 1,8-dihydroxyanthraquinone with methanol in the presence of an acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,9-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,4,9-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing into its use as a probe for studying DNA interactions and as a potential therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mécanisme D'action
The mechanism of action of 1,2,4,9-Tetramethoxyanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 9,10-Dimethoxyanthracene
Comparison: 1,2,4,9-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. Compared to other tetramethoxyanthracenes, it exhibits different photophysical behaviors and biological activities, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
834867-33-3 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,2,4,9-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-14-10-15(20-2)18(22-4)16-13(14)9-11-7-5-6-8-12(11)17(16)21-3/h5-10H,1-4H3 |
Clé InChI |
YCVIKAOJQXVGSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C(C3=CC=CC=C3C=C12)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
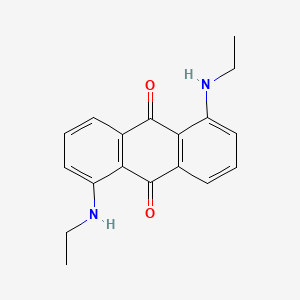

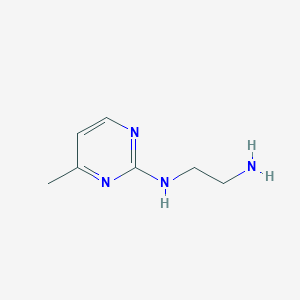
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
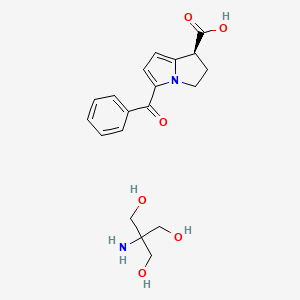
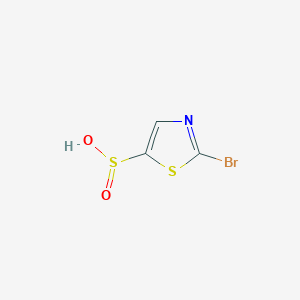
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
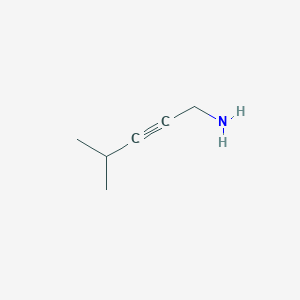
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

